
tert-Butyl (S)-3-((4-methylcyclohexyl)amino)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-3-((4-methylcyclohexyl)amino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a 4-methylcyclohexylamino group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of tert-Butyl (S)-3-((4-methylcyclohexyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (S)-3-((4-methylcyclohexyl)amino)pyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
tert-Butyl (S)-3-((4-methylcyclohexyl)amino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-3-((4-methylcyclohexyl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-3-((4-methylcyclohexyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (S)-3-((4-methylcyclohexyl)amino)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (S)-3-aminopyrrolidine-1-carboxylate: This compound lacks the 4-methylcyclohexylamino group, making it less complex.
tert-Butyl (S)-3-((4-ethylcyclohexyl)amino)pyrrolidine-1-carboxylate: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and properties.
tert-Butyl (S)-3-((4-methylphenyl)amino)pyrrolidine-1-carboxylate: This compound contains a phenyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C16H30N2O2 |
|---|---|
Molekulargewicht |
282.42 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-[(4-methylcyclohexyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O2/c1-12-5-7-13(8-6-12)17-14-9-10-18(11-14)15(19)20-16(2,3)4/h12-14,17H,5-11H2,1-4H3/t12?,13?,14-/m0/s1 |
InChI-Schlüssel |
RUDWSXHBEBQISY-RUXDESIVSA-N |
Isomerische SMILES |
CC1CCC(CC1)N[C@H]2CCN(C2)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CCC(CC1)NC2CCN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


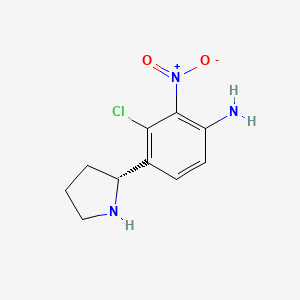
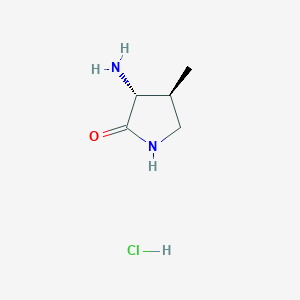
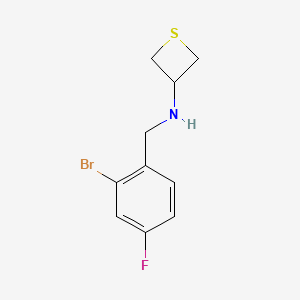

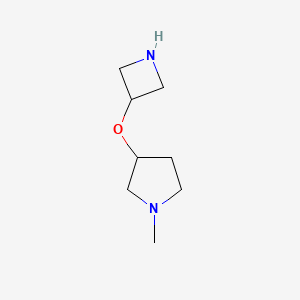


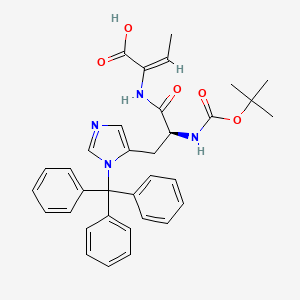

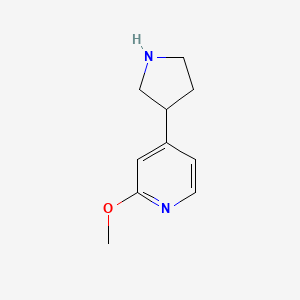

![tert-Butyl (1R,4S)-1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13330553.png)
![3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13330558.png)
![Tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13330564.png)
